![molecular formula C14H12ClNO3S2 B2922994 methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303027-69-2](/img/structure/B2922994.png)

methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

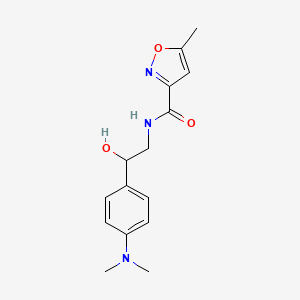

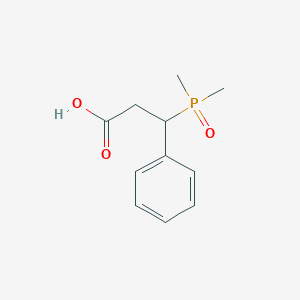

The compound contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a methylidene group attached to the thiazolidine ring . The presence of the chlorophenyl group indicates that it has some halogenated aromatic properties .

Molecular Structure Analysis

The molecule contains a thiazolidine core, which is a five-membered ring containing two heteroatoms (in this case, sulfur and nitrogen). The chlorophenyl group is a common substituent in organic chemistry, known for its ability to participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the thiazolidine ring and the chlorophenyl group. The sulfur atom in the ring might act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Scientific Research Applications

Cancer Research: Selective Inhibition of Colon Cancer Cell Proliferation

This compound has been studied for its potential as a selective inhibitor of colon cancer cell proliferation. Derivatives of the compound have shown to inhibit the growth of HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The selectivity of these compounds towards cancerous cells over non-cancerous cells like HEK-293 cells has been confirmed, indicating a specific action against cancer cells .

Molecular Docking Studies: Apoptotic Activity

Molecular docking studies have revealed that certain derivatives of this compound can potentially act through the HSP90 and TRAP1 mediated signaling pathways. Compounds with the highest selectivity to TRAP1 have shown superior activity, which could explain their effectiveness in inducing apoptosis in cancer cells .

Organic Synthesis: Claisen Condensation Reactions

In organic synthesis, this compound could be involved in Claisen condensation reactions. Esters like this compound can undergo condensation reactions to form new carbon-carbon bonds, leading to the creation of β-keto esters, which are valuable intermediates in the synthesis of various organic molecules .

Drug Development: HDAC Inhibitor Synthesis

The structure of this compound serves as a model for the synthesis of potent HDAC inhibitors. Through various chemical reactions such as saponification, hydrazinolysis, and reactions with C-active nucleophiles, a series of derivatives can be synthesized that may serve as effective HDAC inhibitors .

Pharmacology: Targeting Heat Shock Proteins

Due to its interaction with heat shock proteins (HSP90) and TRAP1, this compound and its derivatives could be explored for pharmacological applications in diseases where these proteins play a crucial role, such as neurodegenerative diseases and certain types of cancer .

Chemical Modification: Nucleophilic Substitution Reactions

The compound’s structure allows for chemical modifications through nucleophilic substitution reactions. This can lead to the creation of a variety of derivatives with potential biological activities or as intermediates for further chemical synthesis .

Biochemical Assays: Fluorescent Staining

The compound’s derivatives have been used in biochemical assays to study nuclear disintegration in cancerous cells. DAPI staining has shown loss of staining in compound-treated cancerous cells, indicating the compound’s potential use in biochemical assays for cancer research .

Medicinal Chemistry: Selectivity and Potency Enhancement

The compound’s ability to be modified to enhance selectivity and potency makes it a valuable entity in medicinal chemistry. By targeting specific pathways such as TRAP1, researchers can develop more effective drugs with fewer side effects .

properties

IUPAC Name |

methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S2/c1-19-12(17)6-7-16-13(18)11(21-14(16)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLVCEWYNAXQRF-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)

![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)

![N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2922925.png)

![2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one](/img/structure/B2922927.png)

![2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922930.png)